
SUCRALFATE (without Al and water)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucralfate is a medication primarily used to treat and prevent ulcers in the gastrointestinal tract. It is a complex of sucrose octasulfate and aluminum hydroxide. in this article, we will focus on sucralfate without aluminum and water. Sucralfate acts as a cytoprotective agent, forming a protective barrier on the ulcer site and shielding it from stomach acid and enzymes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sucralfate without aluminum and water can be synthesized by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine . The reaction typically involves the following steps:
Sulfation of Sucrose: Sucrose is reacted with sulfur trioxide or chlorosulfonic acid to form sucrose octasulfate.
Purification: The resulting sucrose octasulfate is purified to remove any unreacted starting materials and by-products.
Industrial Production Methods
Industrial production of sucralfate involves large-scale sulfation of sucrose using sulfur trioxide or chlorosulfonic acid. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sucralfate undergoes various chemical reactions, including:
Sulfation: The primary reaction involved in the synthesis of sucralfate.
Common Reagents and Conditions
Sulfur Trioxide: Used for the sulfation of sucrose.
Chlorosulfonic Acid: An alternative reagent for sulfation.
Pyridine: An organic base used to facilitate the sulfation reaction.
Major Products Formed
The major product formed from the sulfation of sucrose is sucrose octasulfate, which is the active component of sucralfate .
Applications De Recherche Scientifique
Sucralfate has a wide range of scientific research applications, including:
Mécanisme D'action
Sucralfate exerts its effects by forming a protective barrier on the ulcer site. This barrier prevents the diffusion of gastric acid, pepsin, and bile salts into the ulcer, thereby promoting healing . The molecular targets and pathways involved include:
Binding to Proteins: Sucralfate binds to proteins in the ulcer site, forming a viscous, adhesive substance that adheres to the ulcer.
Stimulation of Mucus Production: Sucralfate stimulates the production of mucus, which further protects the ulcer site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Sucrose Sulfate: A sulfated polysaccharide with similar protective effects on the gastrointestinal mucosa.
Potassium Sucrose Octasulfate: Another sulfated derivative of sucrose with comparable properties.
Uniqueness of Sucralfate
Sucralfate is unique due to its ability to form a stable, protective barrier on the ulcer site. Unlike other sulfated polysaccharides, sucralfate’s complex structure allows it to adhere strongly to the ulcer, providing long-lasting protection .
Propriétés
Formule moléculaire |
C12H22O35S8 |
|---|---|
Poids moléculaire |
982.8 g/mol |
Nom IUPAC |
[2-[3,4-disulfooxy-2,5-bis(sulfooxymethyl)oxolan-2-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C12H22O35S8/c13-48(14,15)37-1-4-6(43-51(22,23)24)8(45-53(28,29)30)9(46-54(31,32)33)11(40-4)42-12(3-39-50(19,20)21)10(47-55(34,35)36)7(44-52(25,26)27)5(41-12)2-38-49(16,17)18/h4-11H,1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36) |
Clé InChI |
WEPNHBQBLCNOBB-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


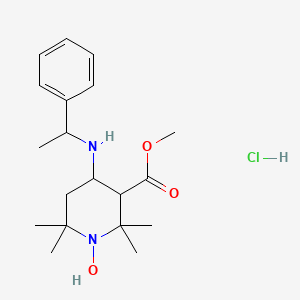
![(1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol 2-(4-Methylbenzenesulfonate)](/img/structure/B12290480.png)
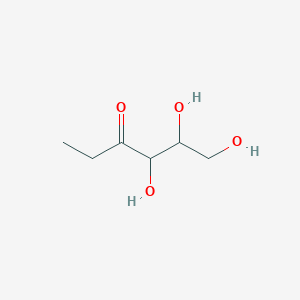
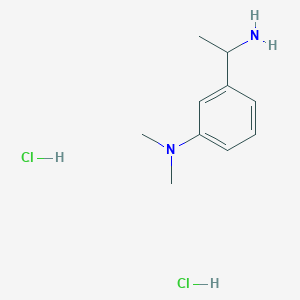
![1-(3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)pyrazin-1-ium;bromide](/img/structure/B12290495.png)

![11-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B12290506.png)
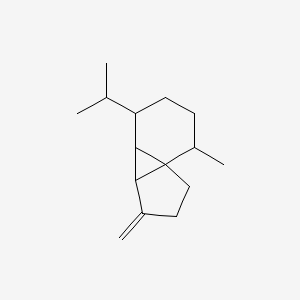
![8-(Hydroxymethyl)-9-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12290515.png)
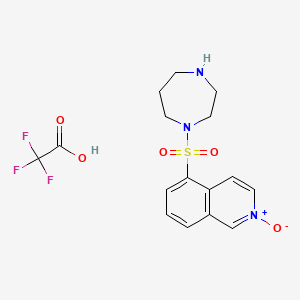

![4-Oxo-3-[4-[(1-oxohexyl)oxy]phenyl]-4H-1-benzopyran-7-yl-D-Glucopyranosiduronic Acid Methyl Ester, 2,3,4-Triacetate](/img/structure/B12290532.png)
![10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid (1R,5S)-tropan-3alpha-yl ester](/img/structure/B12290538.png)
![(E)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B12290541.png)
